molecular formula C11H20N2O B1409148 (3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one CAS No. 1932230-82-4

(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one

Cat. No. B1409148
M. Wt: 196.29 g/mol
InChI Key: XNHYFVRFHZNZNS-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This typically includes the compound’s systematic name, its formula, and its structure. The structure can be represented in various ways, such as a Lewis structure or a 3D model.



Synthesis Analysis

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Molecular Structure Analysis

This involves a detailed look at the shape and composition of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can provide valuable information about its properties and potential uses.



Physical And Chemical Properties Analysis

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Safety And Hazards

This involves studying any potential risks associated with the compound, such as toxicity or flammability.


Future Directions

This could involve potential applications for the compound, or areas where further research is needed.


properties

IUPAC Name

1-[(3R,5S)-5-methylpiperidin-3-yl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9-6-10(8-12-7-9)13-5-3-2-4-11(13)14/h9-10,12H,2-8H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHYFVRFHZNZNS-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one
Reactant of Route 2
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one
Reactant of Route 3
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one
Reactant of Route 4
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one
Reactant of Route 5
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one
Reactant of Route 6
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one

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